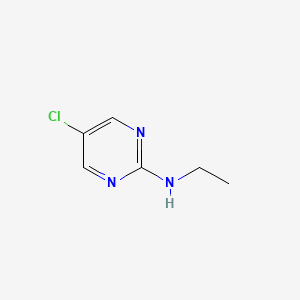

5-Chloro-N-ethylpyrimidin-2-amine

Description

Properties

IUPAC Name |

5-chloro-N-ethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPKSWPBWJIOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693783 | |

| Record name | 5-Chloro-N-ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-01-7 | |

| Record name | 5-Chloro-N-ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-N-ethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-N-ethylpyrimidin-2-amine is a substituted pyrimidine that has emerged as a critical building block in modern medicinal chemistry. The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage with a wide array of biological targets.[1][2] The specific substitution pattern of this compound—featuring a reactive chlorine atom at the 5-position and an N-ethylamino group at the 2-position—provides medicinal chemists with a versatile platform for synthesizing complex molecules, particularly kinase inhibitors for targeted cancer therapies.[1][3] This guide offers a comprehensive examination of its fundamental properties, synthesis, reactivity, and applications, providing field-proven insights for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is foundational for its effective use in multi-step syntheses and for the development of downstream drug candidates. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN₃ | [4] |

| Molecular Weight | 157.60 g/mol | [4] |

| CAS Number | 154834-45-4 | [4] |

| Appearance | Off-white to light yellow solid | Generic Supplier Data |

| Melting Point | 108-112 °C | Generic Supplier Data |

| Boiling Point | Not available (decomposes) | [5] |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Generic Supplier Data |

| IUPAC Name | This compound | [4] |

Note: Some physical properties like melting point are based on typical data from chemical suppliers and may vary slightly between batches.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution (SNAr) of a dichlorinated pyrimidine precursor. The strategic selection of reagents and reaction conditions is crucial for achieving high yield and purity.

General Synthetic Workflow

A common and efficient route involves the reaction of 2,5-dichloropyrimidine with ethylamine. The greater reactivity of the chlorine atom at the 2-position of the pyrimidine ring compared to the 5-position allows for selective monosubstitution.

Caption: Generalized synthetic workflow for this compound.

Causality in Experimental Design

-

Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is used to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the ethylamine nucleophile, which would render it unreactive, and also protects the acid-sensitive pyrimidine product.[5]

-

Solvent Selection: Solvents like ethanol or tetrahydrofuran (THF) are chosen for their ability to dissolve the reactants and for their appropriate boiling points, allowing the reaction to be conducted at a controlled temperature to ensure selectivity and completion.

-

Reactivity Insights: The chlorine atom at the 5-position is significantly less reactive towards nucleophilic substitution than the one at the 2-position. This difference in reactivity is due to the electron-withdrawing nature of the ring nitrogens, which preferentially activates the 2- and 4-positions. This inherent property allows for the subsequent functionalization of the 5-position using more forcing conditions or metal-catalyzed cross-coupling reactions, making the compound a valuable and versatile intermediate.

Role in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The primary application of this compound is as an intermediate in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.[7] This makes them a prime target for therapeutic intervention.

The 2-aminopyrimidine core is a privileged scaffold that effectively mimics the adenine portion of ATP, enabling it to bind to the ATP-binding pocket of various kinases.[8] Medicinal chemists leverage this compound to build potent and selective inhibitors. For instance, it is a key precursor for drugs targeting Janus kinases (JAKs), which are implicated in myeloproliferative neoplasms.[7][9]

Example: Application in JAK/STAT Pathway Inhibition

The JAK/STAT signaling pathway is crucial for regulating cellular proliferation and immune response.[9] Mutations, such as the Jak2 V617F gain-of-function mutation, lead to constitutive activation of the pathway and are drivers of hematological malignancies.[7] Inhibitors derived from the 5-chloropyrimidine scaffold can block this aberrant signaling.

Caption: Inhibition of the JAK/STAT pathway by a kinase inhibitor.

In a typical drug development campaign, the N-ethylamino group might be further elaborated, while the chlorine at the 5-position is often displaced via a Buchwald-Hartwig or Suzuki coupling reaction to introduce larger aromatic or heteroaromatic moieties that confer selectivity and potency against the target kinase.[6][10] The final compound, like the potent JAK2 inhibitor AZD1480, is designed to fit precisely into the kinase's active site, preventing the phosphorylation of downstream targets like STAT proteins and halting the oncogenic signaling cascade.[7][9]

Analytical Characterization

Rigorous analytical characterization is mandatory to ensure the identity, purity, and quality of this compound before its use in further synthetic steps. A multi-technique approach provides a self-validating system for quality control.[11][12]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the compound and identify any process-related impurities.[13]

Protocol:

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 5 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a trace of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

-

-

Expected ¹H NMR Signals (in CDCl₃, approximate):

-

A singlet for the two pyrimidine protons (H4 and H6).

-

A quartet corresponding to the -CH₂- group of the ethyl substituent.

-

A triplet corresponding to the -CH₃ group of the ethyl substituent.

-

A broad singlet for the -NH- proton.

-

-

Data Analysis: Confirm that the chemical shifts, integration values, and splitting patterns of the observed signals are consistent with the proposed structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To determine the exact molecular weight and fragmentation pattern, confirming the elemental composition.[11]

Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source for soft ionization, which will primarily show the molecular ion.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over a mass range of m/z 50-300.

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the calculated molecular weight (158.04). The characteristic isotopic pattern of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) provides definitive confirmation of the presence of a chlorine atom.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Hazard Identification: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the material.[15][16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from strong oxidizing agents and incompatible materials.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined physicochemical properties, predictable reactivity, and established role as a core scaffold for high-value therapeutics, particularly kinase inhibitors, make it an indispensable resource for researchers. By understanding its fundamental characteristics and applying rigorous analytical and safety protocols, scientists can effectively leverage this compound to accelerate the development of next-generation targeted therapies.

References

-

Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. American Chemical Society. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

-

Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed. Available at: [Link]

-

GHS Safety Data Sheet. Sdfine. Available at: [Link]

- An In-Depth Technical Guide to the Synthesis of N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethy. Benchchem. Available at: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-synthesis-of-n-3-5-chloro-4-1h-indol-3-yl-pyrimidin-2-yl-amino-phenyl-3-e-4-dimethy

-

Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. ResearchGate. Available at: [Link]

-

2-Pyrimidinamine, 5-chloro-. PubChem - NIH. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. Available at: [Link]

-

4-Chloro-5-methylpyrimidin-2-amine. PubChem. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

-

2-CHLORO-N-ETHYL-5-IODOPYRIMIDIN-4-AMINE. ChemBK. Available at: [Link]

-

Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. MDPI. Available at: [Link]

-

Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. PubMed. Available at: [Link]

-

Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. Available at: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

-

Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Mendeleev Communications (RSC Publishing). Available at: [Link]

-

5-chloro-N-ethyl-N-methylpentanamide. PubChem. Available at: [Link]

-

2-Chloropyrimidin-5-amine. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (5-Chloro-pyrimidin-2-yl)-ethyl-amine CAS#: 1289388-01-7 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

5-Chloro-N-ethylpyrimidin-2-amine chemical structure and synthesis

An In-depth Technical Guide to 5-Chloro-N-ethylpyrimidin-2-amine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. The document details the molecule's chemical structure and physicochemical properties. The core of this guide is a thorough examination of its synthesis, focusing on the prevalent Nucleophilic Aromatic Substitution (SNAr) pathway from 2,5-dichloropyrimidine. We will explain the mechanistic rationale behind reaction conditions and regioselectivity. Furthermore, the guide explores the compound's utility as a versatile intermediate for creating more complex molecules, highlighting its potential in medicinal chemistry.

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including nucleobases uracil, cytosine, and thymine. Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" for designing ligands that interact with a wide array of biological targets.

This compound emerges as a particularly valuable building block. It combines the pyrimidine core with three distinct functional elements:

-

An N-ethylamino group at the C2 position, which can act as a hydrogen bond donor and influence solubility.

-

A chloro substituent at the C5 position, which serves as a stable, reactive handle for subsequent cross-coupling reactions, allowing for molecular elaboration.

-

The pyrimidine ring itself, providing a rigid framework for orienting substituents in three-dimensional space.

This guide serves as a senior application scientist's perspective on the practical synthesis and strategic application of this important chemical intermediate.

Chemical Structure and Physicochemical Properties

The structural identity and key properties of this compound are fundamental to its application.

Chemical Structure

The IUPAC name for the compound is this compound. The structure consists of a pyrimidine ring with a chlorine atom at position 5 and an ethylamine group attached to position 2.

Caption: Figure 1: Structure of this compound.

Physicochemical Data

Quantitative data for this specific molecule is not extensively published. The table below summarizes its key identifiers.

| Property | Value | Source |

| CAS Number | 1289388-01-7 | [1] |

| Molecular Formula | C₆H₈ClN₃ | Calculated |

| Molecular Weight | 157.60 g/mol | Calculated |

| Synonyms | (5-Chloro-pyrimidin-2-yl)-ethyl-amine | [2] |

Synthesis of this compound

The most direct and common route for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction of a dichloropyrimidine precursor with ethylamine.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into its primary starting materials. The key disconnection is the C-N bond at the C2 position, identifying ethylamine and 2,5-dichloropyrimidine as the immediate precursors.

Caption: Figure 2: Retrosynthetic analysis of the target compound.

The SNAr Reaction: Mechanism and Regioselectivity

The synthesis hinges on the reaction between 2,5-dichloropyrimidine and ethylamine. The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.

Causality Behind Regioselectivity: In the 2,5-dichloropyrimidine substrate, the chlorine atom at the C2 position is significantly more reactive towards nucleophilic substitution than the one at C5. This is because the C2 position is flanked by both ring nitrogens, which stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The C5 position lacks this level of activation. This inherent electronic preference allows for a highly regioselective mono-substitution with careful control of reaction conditions.

Experimental Protocol: Conventional Thermal Amination

This protocol describes a standard, reliable method for the synthesis. It is designed to be a self-validating system where monitoring and purification are integral.

Caption: Figure 3: Experimental workflow for the synthesis via SNAr.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,5-dichloropyrimidine (1.0 eq.) in a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF) is added a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (2.0-3.0 eq.).

-

Expert Insight: The use of a tertiary amine base is crucial. It acts as an acid scavenger, neutralizing the HCl generated during the reaction without competing with the primary amine nucleophile.

-

-

Nucleophile Addition: Ethylamine (1.1-1.2 eq., often as a solution in a compatible solvent like THF or water) is added to the mixture. A slight excess of the amine ensures the complete consumption of the dichloropyrimidine starting material.

-

Reaction Conditions: The reaction mixture is heated, typically to between 60-100 °C, and stirred for several hours.

-

Trustworthiness: The reaction progress must be monitored diligently using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of optimal product formation and minimize potential side reactions.

-

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove the amine hydrochloride salt and any remaining base.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, most commonly by flash column chromatography on silica gel, to yield pure this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an end-product but rather a versatile intermediate for building more complex molecules. Its value lies in the orthogonal reactivity of its functional groups.

A Platform for Further Functionalization

The chlorine atom at the C5 position is a key synthetic handle. While less reactive than the C2-Cl of the starting material, it can readily participate in a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery.

Caption: Figure 4: Downstream synthetic potential of the title compound.

-

Suzuki Coupling: Reaction with boronic acids or esters can introduce aryl or heteroaryl rings, a common strategy for exploring structure-activity relationships (SAR) in kinase inhibitor design.

-

Sonogashira Coupling: This reaction with terminal alkynes introduces a linear, rigid linker, which can be used to probe deep into protein binding pockets.[3]

-

Buchwald-Hartwig Amination: A second amination can be performed at the C5 position to generate 2,5-diaminopyrimidine scaffolds.

The N-ethylamino group can also be further modified, although this is less common. Its primary role is often to act as a key pharmacophoric element, participating in hydrogen bonding interactions within a protein's active site. The pyrimidine core is found in many biologically active compounds, including those with antimicrobial properties.[4]

Conclusion

This compound is a high-value chemical intermediate whose synthesis is governed by the principles of nucleophilic aromatic substitution. A thorough understanding of the electronic properties of the pyrimidine ring allows for a robust and regioselective synthesis. The true power of this molecule lies in its capacity as a versatile platform for further chemical modification, particularly through palladium-catalyzed cross-coupling at the C5-chloro position. For researchers in drug discovery, this compound represents a readily accessible starting point for the rapid generation of diverse chemical libraries aimed at a multitude of biological targets.

References

-

Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

-

2a biotech. (n.d.). This compound. 2a biotech. Available at: [Link]

-

Ho, K. K., et al. (2005). Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry. Available at: [Link]

-

Narwal, S., et al. (2020). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Taha, M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

-

American Chemical Society. (2010). Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. ACS Publications. Available at: [Link]

-

Kumar, B., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

-

ChemSynthesis. (n.d.). 5-chloro-2-pyrimidinamine. ChemSynthesis. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Pyrimidinamine, 5-chloro-. PubChem. Available at: [Link]

- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines. Google Patents.

-

ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A) and triethylamine (B). ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Chloro-N-ethylpyrimidin-2-amine (CAS No. 1289388-01-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5-Chloro-N-ethylpyrimidin-2-amine, a key heterocyclic intermediate in contemporary medicinal chemistry. The guide elucidates the molecule's physicochemical properties, presents a detailed, field-proven synthetic protocol, and explores its critical role as a building block in the development of targeted therapeutics, particularly kinase inhibitors. Furthermore, a thorough analysis of its expected spectroscopic characteristics is provided, alongside essential safety and handling protocols. This guide is intended to serve as an expert resource for laboratory-scale synthesis and application of this versatile compound.

Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone pharmacophore in drug discovery, integral to the structure of nucleic acids and numerous FDA-approved therapeutics.[1] Within this privileged class of heterocycles, the 2-aminopyrimidine moiety has emerged as a particularly powerful motif, renowned for its ability to act as a "hinge-binder" in the ATP-binding pocket of various protein kinases.[2] This interaction is fundamental to the mechanism of action for a multitude of kinase inhibitors used in oncology and inflammation. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This compound (CAS No. 1289388-01-7) is a rationally designed intermediate that capitalizes on these principles. The chlorine atom at the C5 position serves as a versatile synthetic handle for further elaboration through cross-coupling reactions, while the N-ethyl group can modulate solubility and metabolic stability. This guide offers a deep dive into the technical aspects of this high-value compound.

Physicochemical & Structural Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1289388-01-7 | Internal |

| Molecular Formula | C₆H₈ClN₃ | [Internal] |

| Molecular Weight | 157.60 g/mol | [Internal] |

| IUPAC Name | This compound | Internal |

| Appearance | Predicted: Off-white to pale yellow solid | Analogy |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF, chlorinated solvents | Analogy |

| Boiling Point | Not established | N/A |

| Melting Point | Not established | N/A |

Synthesis Protocol: A Regioselective Approach

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The proposed methodology leverages the differential reactivity of chlorine atoms on a di-substituted pyrimidine ring.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Causality and Experimental Choices

The choice of 2,5-dichloropyrimidine as the starting material is strategic. In many cases of dichloropyrimidines, the chlorine at the C4 (or C6) position is more susceptible to nucleophilic attack than the one at C2.[3] However, the electronic landscape of the 2,5-dichloro isomer favors substitution at the C2 position. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating electron-deficient carbon centers. The C2 position is flanked by both ring nitrogens, making it highly electrophilic and thus the preferred site for nucleophilic attack by ethylamine.

The use of a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is critical. Its role is to quench the HCl generated during the reaction, driving the equilibrium towards the product. Its steric bulk prevents it from competing with ethylamine as a nucleophile. Ethanol is an excellent solvent choice as it readily dissolves the reactants and is suitable for heating.

Step-by-Step Methodology

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,5-dichloropyrimidine (1.0 eq).

-

Solvent Addition: Add anhydrous ethanol (approx. 10 mL per gram of starting material).

-

Reagent Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) to the stirred suspension.

-

Nucleophile Addition: Slowly add ethylamine (1.2 eq, often as a solution in a compatible solvent like THF or ethanol) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-aminopyrimidine core is a privileged scaffold in kinase inhibitor design.[4] It typically forms two or three key hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a critical anchoring interaction.[5] this compound is an ideal intermediate for accessing novel kinase inhibitors.

Caption: Role as an intermediate in kinase inhibitor synthesis.

The chlorine atom at the C5 position is ripe for elaboration via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. This allows for the introduction of diverse aryl or heteroaryl groups, which can occupy other regions of the ATP-binding pocket to enhance potency and confer selectivity. For instance, compounds with a similar core structure have been investigated as potent ALK/EGFR dual kinase inhibitors for non-small cell lung cancer (NSCLC).[6] The N-ethyl group can contribute to favorable interactions within the binding site or improve physicochemical properties like solubility.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific compound are not widely published, a robust prediction can be made based on the analysis of structurally similar molecules.[4]

1H NMR Spectroscopy

-

Pyrimidine Protons (H4/H6): Expect two singlets in the aromatic region, likely between δ 8.0-8.5 ppm. The C4 and C6 protons are chemically non-equivalent.

-

NH Proton: A broad singlet or triplet (due to coupling with the adjacent CH₂) is expected, likely in the region of δ 5.0-6.0 ppm. The chemical shift can be highly dependent on solvent and concentration.

-

Ethyl Group (CH₂): A quartet around δ 3.4-3.6 ppm, due to coupling with the methyl protons.

-

Ethyl Group (CH₃): A triplet around δ 1.2-1.4 ppm, due to coupling with the methylene protons.

13C NMR Spectroscopy

-

C2 (Amine-bearing): Expected around δ 160-162 ppm.

-

C4/C6: These carbons are expected in the aromatic region, around δ 157-159 ppm.

-

C5 (Chloro-bearing): The carbon attached to the chlorine will be shifted upfield compared to an unsubstituted carbon, likely appearing around δ 115-120 ppm.

-

Ethyl Group (CH₂): Expected around δ 38-40 ppm.

-

Ethyl Group (CH₃): Expected around δ 14-16 ppm.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one chlorine atom. The molecular ion peak (M⁺) will appear at m/z 157, and an (M+2)⁺ peak will be present at m/z 159 with approximately one-third the intensity of the M⁺ peak.[7][8]

-

Fragmentation: Common fragmentation pathways for halogenated pyrimidines may include the loss of the ethyl group, chlorine radical, or HCN.[1]

Safety and Handling

While a specific safety data sheet for this compound is not available, the following precautions are recommended based on data for analogous chloropyrimidines and aminopyrimidines.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[12]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

- Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367.

- Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-67.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

- Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-21.

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 783-788.

- Fisher Scientific. (2015). SAFETY DATA SHEET.

- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.

-

PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

- Fisher Scientific. (2014). SAFETY DATA SHEET. Retrieved from a source providing the safety data sheet for 4-Chloro-2,6-diaminopyrimidine.

- Alichem. (2023). 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET.

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

- Google Patents. (n.d.). WO 98/00427.

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.

-

Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).... Retrieved from [Link]

-

MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

- Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine.

- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

- Chen, Y., Wu, J., Wang, A., Qi, Z., Jiang, T., Chen, C., Zou, F., Hu, C., Wang, W., Wu, H., Hu, Z., Wang, W., Wang, B., Wang, L., Ren, T., Zhang, S., Liu, Q., & Liu, J. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697.

-

Pierre, F., Chua, P. C., O'Brien, S. E., Siddiqui-Jain, A., Bourbon, P., Haddach, M., Michaux, J., Nagasawa, J., Schwaebe, M. K., Stefan, E., Vialettes, A., Whitten, J. P., Kasibhatla, S., & Ryckman, D. M. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][4]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-54.

- Hennequin, L. F., Allen, J., B-Rao, C., Breed, J., Curwen, J., Dalmas, D., De Savi, C., Green, S., Johnson, T., & Pass, M. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-88.

- Journal of Applied Pharmaceutical Science. (2011).

-

Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]

- Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Brooijmans, N., Bukhtiyarov, Y., Chao, S., & Das, J. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.

Sources

- 1. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Amino-5-chloropyridine(1072-98-6) 1H NMR spectrum [chemicalbook.com]

- 5. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5-Chloro-N-ethylpyrimidin-2-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-N-ethylpyrimidin-2-amine, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established scientific principles and aim to facilitate the unambiguous structural elucidation and characterization of this compound.

Introduction to this compound

This compound belongs to the class of substituted pyrimidines, which are of significant interest due to their diverse biological activities, including antiviral, antitumor, and antibacterial properties.[1] Accurate and thorough spectroscopic characterization is a critical prerequisite for its use in further research and development, ensuring its identity, purity, and stability. This guide will delve into the expected spectroscopic signatures of this molecule, providing a foundational reference for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted ¹H NMR Data

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4, H-6 | ~8.3 | Singlet | - | 2H |

| NH | ~5.5 - 6.5 | Broad Singlet | - | 1H |

| -CH₂- | ~3.4 | Quartet | ~7.2 | 2H |

| -CH₃ | ~1.2 | Triplet | ~7.2 | 3H |

Interpretation and Rationale:

-

Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are in identical chemical environments and are expected to appear as a sharp singlet at a downfield chemical shift (around 8.3 ppm). This is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

-

Amine Proton (NH): The proton attached to the nitrogen will likely appear as a broad singlet in the range of 5.5-6.5 ppm. Its chemical shift and broadness are influenced by factors such as solvent, concentration, and temperature, due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen. This peak would disappear upon the addition of D₂O, confirming its identity.[3]

-

Ethyl Group (-CH₂- and -CH₃): The ethyl group will present a classic quartet-triplet pattern. The methylene protons (-CH₂-) adjacent to the nitrogen are deshielded and expected to resonate around 3.4 ppm as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear further upfield, around 1.2 ppm, as a triplet, coupling with the two methylene protons.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162 |

| C-4, C-6 | ~158 |

| C-5 | ~115 |

| -CH₂- | ~38 |

| -CH₃ | ~15 |

Interpretation and Rationale:

-

Pyrimidine Carbons (C-2, C-4, C-6, C-5): The carbon atoms of the pyrimidine ring are significantly deshielded. C-2, being directly attached to two nitrogen atoms, is expected to have the most downfield chemical shift, around 162 ppm. C-4 and C-6 are in equivalent environments and will appear at a slightly lower chemical shift, around 158 ppm. The C-5 carbon, bonded to the chlorine atom, will be found at a more upfield position, around 115 ppm, due to the electronic effect of the halogen.

-

Ethyl Group Carbons (-CH₂- and -CH₃): The methylene carbon (-CH₂-) of the ethyl group, being attached to the nitrogen, will be deshielded and is predicted to appear around 38 ppm. The terminal methyl carbon (-CH₃) is the most shielded carbon and will have a chemical shift of approximately 15 ppm.[4]

Experimental Protocol for NMR Spectroscopy

The following provides a generalized procedure for acquiring high-quality NMR spectra for compounds like this compound.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its N-H, C-H, C=N, and C-Cl bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3350 - 3310 | N-H stretch (secondary amine) | Medium |

| ~3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| ~2975 - 2850 | Aliphatic C-H stretch | Medium |

| ~1640 - 1590 | C=N stretch (pyrimidine ring) | Strong |

| ~1580 - 1550 | N-H bend | Medium |

| ~1335 - 1250 | Aromatic C-N stretch | Strong |

| ~800 - 600 | C-Cl stretch | Strong |

Interpretation and Rationale:

-

N-H Stretch: As a secondary amine, a single, relatively sharp band is expected in the region of 3350-3310 cm⁻¹.[5]

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed below 3000 cm⁻¹.

-

C=N and C=C Stretches: The pyrimidine ring will exhibit strong absorptions in the 1640-1590 cm⁻¹ region due to the stretching of the C=N and C=C bonds.

-

N-H Bend: The bending vibration of the N-H bond is expected to appear in the 1580-1550 cm⁻¹ range.

-

C-N Stretch: A strong band corresponding to the aromatic C-N stretch is predicted between 1335-1250 cm⁻¹.[5]

-

C-Cl Stretch: The carbon-chlorine stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Workflow for IR Spectrum Acquisition

Caption: A streamlined workflow for acquiring an IR spectrum using an ATR accessory.

Detailed Steps:

-

Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) accessory of the FTIR spectrometer is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically perform a background subtraction. The resulting spectrum can then be analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the molecular formula and structure.[1]

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₆H₈ClN₃), the predicted mass spectrum under Electron Ionization (EI) would show the following key features:

| m/z | Predicted Ion | Interpretation |

| 157/159 | [M]⁺ | Molecular ion peak with a characteristic ~3:1 isotopic pattern for chlorine. |

| 142 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 128 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 122 | [M - Cl]⁺ | Loss of a chlorine radical. |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 157. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 159 with about one-third the intensity of the m/z 157 peak. This isotopic pattern is a strong indicator of the presence of one chlorine atom in the molecule.

-

Fragmentation Pattern: The fragmentation of substituted pyrimidines is largely influenced by the nature of the substituents.[1] Common fragmentation pathways for this compound would likely involve the loss of radicals from the N-ethyl group.

-

Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 142.

-

Loss of an ethyl radical (-C₂H₅): This would lead to a fragment at m/z 128.

-

Loss of a chlorine radical (-Cl): Cleavage of the C-Cl bond would produce a fragment at m/z 122.

-

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrum Acquisition (Direct Infusion ESI-MS)

Caption: A general workflow for acquiring a mass spectrum via direct infusion Electrospray Ionization Mass Spectrometry.

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation:

-

Ionization Source: Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a softer ionization technique and is more likely to show the molecular ion, while EI will provide more fragmentation information.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

-

Data Acquisition:

-

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion using a syringe pump. For EI, the sample is often introduced via a direct insertion probe or a GC inlet.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak, its isotopic pattern, and the major fragment ions. This information can be used to confirm the molecular weight and aspects of the structure of this compound.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a detailed and self-validating system for the structural confirmation of this compound. The predicted data and interpretations presented in this guide offer a robust framework for researchers to verify the identity and purity of this important chemical entity, ensuring the integrity of their subsequent scientific investigations.

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSWptqNiUN7zMvM2wDwwVGvyn28ZiPPW9nM9rMa5IqhfY7afphtNXZwOjl5jke4vEg34ZFpUbTOEwg_h39FP-3gzw_WE25fDt8mC6I_aMlrB-P0iI-7RJUPxjT_-q27Vnqeo0PQZCEy_1eQkgW1X0QoHjlLked9bAeCWyoeJgs0MmACTbeCRstHZuqjUQme8__BZIcNJWfjkd2fmkSqxBvm4AWPh7pAHg=]

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERg3dKXb38DhHF4TP6RiyFdvlEvL2p_JR9_tj8lQoGwzccLoeO65opaOvQ-LKjlsWMbJIvbBLZJzaDSmxjvD7mSDA9zQ9RTynnf6Y4LLB3SIcnJiw0bP5KeUr0GThYW6VfNfSyTk_HmLwVsnm5ynw4Qt3GGgTcYkyXuLp0h-RMoDFUt9o0woIgyg0-QE9M6_b-pBAMOCoBR6jYVT9kMmTg9HAMvUApz3lsNwd5uvc=]

- Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzXI3MlPD9kDOeRvuwto8Swv2fF6id58PI52DWAAZ0eu0HUyYVctriz_yj_A7F27B5IKDDR_t_Hzgy7FBAKkBN_TVV5cP8xqKkMcjELfRKRG8NQjT0QGeY57kQ5sI52RsV0aYa7SBDoHCOwQP5AHXpESulpmrcqdoOstzB]

- Photochemical Intramolecular Amination for the Synthesis of Heterocycles. The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmeyoExm1DoWSD2NaQ3JQdtxFU_kYLsSJbe3eqVhL-f1u-02vYJ9baOnXjK2pO8hNuEWfpjj6azoljrq5AimdQX_e1PvTh0HWhVbwZPGMxRBp9mZH4zrS7Z1G0G28OsQCZ9BK0Aog6F_JH-cSQ9twgQvujimBb01o=]

- Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf2m5Qftab7y0uqp6WB6BIgSe1SNiKAT7NPNZkQ7eN28MulWHGgvDe3o5Aw1e16E7xg9KTahConFRJ5MWHH7BAU2AfI5_VcTytV6KgltzfSJ5Be3-qtD_P_O4GpWdSHIYOjEkhpu6w78ol1n9cDIxDoXw13s5RCK-UR12X]

- 2-Pyrimidinamine, 5-chloro- | C4H4ClN3 | CID 79479. PubChem - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDDvVek9CTj53tYTUlNHbNLL3VQYFznCu_5rPP9TWT5kOPXJ5pdRN-ZXb7L7k27XTza3ESTwIUGsUcJ_3t6uAUOlbyFWkuwSjI2JYe4KQclL6zQ4jp85FDl_6E-Gj2bbKyI6PU3kNUiBw1]

- IR: amines. UCLA Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyGoVJODARvVFe8htBwX0ug0XMmTg3Dopz6Cv7M23TTIUNnAi2g5OEDetm2SnAxk4h_mSsBXsXGF7Zom1oWQqtIvvloID-XopvqG6QL6VQ54XaHmREG5wJSbo6lu0hJzaQRpYKvTYhbFPh9Eo9UrEiKJ9688Yj6-cFN2aJVg==]

- Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDYTXY1PJUAV-6gdMfcwZggzd8UFVOdmqjUecyFzQQ-i4UR6BSwjSaZS1GclCP--M9PRN8s-OnLbc9tlAC8fM1KDU2P3xMN6raLjB-6ccY84GdJN5yZR9AjHRJOFT8PP5d2A==]

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWsrHLbvts0up6eUmt05hoy24sekl_Nv8GEeF-cX6kqYXHYEHvI5qr3LKAz1OD5m9ckMBQycxLCnVZBGXqsGhqxDGKHOSDsUJasVbbqv-5DJJriD_GAMiPH2iwekRZJzc=]

- 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5FQ7SU2bcwmHWJNIuX8S5W8ZdrDYho69N4cuTh45OECz9XAcWsT_wCf8kFDqXkIK0CEfvzmDcXtqnO1KznCEmr1r5I27GqMIXct2EXQQxFVyRpxLOl2lm8oyER0zQrw1v1E6fFBiBXOkkO8o78eWs0z80K9WDmPqCQYkr_JTrz5fK-Uf8eZwP7zhzdFIztl-gsouYuLDVdWdpDpITl-OU1YkqaIL51Iv7OvisaJKuBmxcbxqzQ4sPUSmpQbLCKphofn3O7Sw6K3Bxerr6P_eOq7gzd5E=]

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3yOo8k0hm80PrH-ExF9KM-xSPIeQC6W1BARM9Y-O4h5SvCZZNWYx3FKhIdDuuMcN1Cc3NIWHnLnljfkaZOVc8pmkB1xXoSlrcXr5XWpiMyQN2jnotrE0tv6wnngkVMHA9bK2B7-GsN71YB8vrJcWhodVfClAvTiOJAbIzaV4dmHeitrDVu8dHdU1o2ggV7yA=]

- 2-Amino-5-chloropyrimidine. NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTPemsxwEZoejJ_D4YmqK6T6gCPbYrOM7CgAnEkvCi9SaxMfyqPgrBgmBAvmyZSpp61vUa0Ab9xLVabVXsYWQNu6c-lHzmnpBgIVyyd3fKXbFZEKNSX5fVWNq22-VCqChuVb995qA0DDj41TPnLYFBpLQ8YPyN]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-N-ethylpyrimidin-2-amine

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles that determine the success or failure of a potential therapeutic agent are its fundamental physicochemical properties. It is here, in the meticulous evaluation of a compound's solubility and stability, that we lay the groundwork for understanding its potential bioavailability, formulation feasibility, and shelf-life. This guide provides an in-depth technical overview and a practical framework for characterizing 5-Chloro-N-ethylpyrimidin-2-amine, a substituted pyrimidine derivative of interest, in these crucial aspects.

Pyrimidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a chloro-substituent and an N-ethylamino group, as in the case of this compound, modulates the electronic and lipophilic character of the molecule, thereby influencing its interactions with biological targets and its behavior in various solvent systems. A comprehensive understanding of its solubility and stability is, therefore, not merely a data collection exercise but a foundational step in its developmental pathway.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed experimental protocols to thoroughly assess this promising molecule.

Part 1: Solubility Assessment: A Gateway to Bioavailability

The aqueous solubility of an active pharmaceutical ingredient (API) is a primary determinant of its oral bioavailability. Poor solubility can lead to incomplete absorption, high inter-individual variability, and an unfavorable pharmacokinetic profile.[1] Therefore, a precise and early assessment of solubility is paramount. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility is a high-throughput assessment that measures the concentration of a compound in an aqueous buffer after a short incubation period, following its addition from a concentrated DMSO stock. It reflects the solubility of the least stable, often amorphous, form of the compound and is particularly useful in the early discovery phase for ranking compounds.[1]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Incubation: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final nominal concentration of 100 µM with 1% DMSO. Prepare in triplicate.

-

Equilibration: Shake the plate at room temperature for 2 hours.

-

Separation of Undissolved Compound: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitate.

-

Quantification: Carefully transfer the supernatant to a new 96-well plate. Quantify the concentration of the dissolved compound using a validated HPLC-UV method. Prepare a calibration curve using the DMSO stock solution diluted in a 50:50 acetonitrile:PBS mixture.[1]

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. This is a more time-consuming but also more accurate and relevant measurement for later-stage development and formulation.[1]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400). Ensure that solid material remains visible in the vials.

-

Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter. Dilute the filtrate with an appropriate solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration.

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent/Buffer System | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Phosphate-Buffered Saline | 7.4 | 25 | [Insert Data] | [Insert Data] |

| Acetate Buffer | 4.5 | 25 | N/A | [Insert Data] |

| HCl Buffer | 2.0 | 25 | N/A | [Insert Data] |

| Ethanol | N/A | 25 | N/A | [Insert Data] |

| Propylene Glycol | N/A | 25 | N/A | [Insert Data] |

Visualization of Solubility Assessment Workflow

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Part 2: Stability Assessment: Ensuring Integrity and Safety

A drug substance's stability is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[3][4] Stability testing is a regulatory requirement and is crucial for determining storage conditions, re-test periods, and shelf-life.[5][6][7] Forced degradation studies are conducted to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[8][9][10]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[8] The goal is to achieve 5-20% degradation of the active substance.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours. The pyrimidine ring can be susceptible to alkaline hydrolysis.[11]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photostability: Expose the stock solution and the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][12] A dark control should be kept under the same conditions to exclude thermal degradation.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the stressed samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to identify degradation products.

Visualization of Forced Degradation Workflow

Caption: Workflow for the forced degradation study of the compound.

Predicted Degradation Pathways

The structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: The chloro-substituent at the 5-position may be susceptible to nucleophilic substitution by hydroxide ions under basic conditions, leading to the formation of a hydroxylated pyrimidine derivative. The exocyclic amino group could also be a site of hydrolysis, though this is generally less facile.

-

Oxidation: The pyrimidine ring and the N-ethyl group are potential sites for oxidation, which could lead to N-oxides or hydroxylated species.

-

Photodegradation: Halogenated aromatic systems can undergo photolytic dehalogenation.[13]

Visualization of a Predicted Degradation Pathway

Caption: Predicted major degradation pathways for the compound.

Data Presentation: Stability Profile

The results from the forced degradation study should be tabulated to show the percentage of degradation and the formation of impurities.

| Stress Condition | Duration | % Assay of Parent Compound | % Total Impurities | Major Degradant (m/z) |

| 0.1 M HCl, 60°C | 24h | [Insert Data] | [Insert Data] | [Insert Data] |

| 0.1 M NaOH, RT | 8h | [Insert Data] | [Insert Data] | [Insert Data] |

| 3% H₂O₂, RT | 24h | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal (80°C) | 48h | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolytic (ICH Q1B) | - | [Insert Data] | [Insert Data] | [Insert Data] |

Conclusion: A Pathway to Informed Development

The comprehensive assessment of solubility and stability for a novel compound like this compound is a cornerstone of its progression through the drug development pipeline. The protocols and frameworks outlined in this guide provide a robust starting point for generating the critical data needed to make informed decisions. By understanding how this molecule behaves in different environments, we can proactively address potential challenges in formulation, ensure its quality and safety, and ultimately, enhance its potential to become a successful therapeutic agent. The application of these principles, grounded in regulatory guidelines and sound scientific reasoning, will undoubtedly pave the way for a more efficient and successful development journey.

References

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

-

Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health. Available at: [Link]

-

ICH guidelines for stability studies. Slideshare. Available at: [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]

-

Q1A(R2) Guideline. ICH. Available at: [Link]

-

Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

-

DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Available at: [Link]

-

Pyrimidine. Wikipedia. Available at: [Link]

-

Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Available at: [Link]

-

The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Available at: [Link]

-

REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. National Institutes of Health. Available at: [Link]

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Available at: [Link]

-

Forced degradation studies. MedCrave online. Available at: [Link]

-

(PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Available at: [Link]

-

DNA-strand Breaks Associated With Halogenated Pyrimidine Incorporation. PubMed. Available at: [Link]

-

Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Available at: [Link]

-

Proposed degradation pathway of Chlorpyrifos[14]. ResearchGate. Available at: [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Available at: [Link]

-

Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. PubMed. Available at: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

-

Effect of Alkaline pH on the Stability of Halogenated DBPs. ResearchGate. Available at: [Link]

-

Analytical Methods. RSC Publishing. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 6. database.ich.org [database.ich.org]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. researchgate.net [researchgate.net]

- 10. biomedres.us [biomedres.us]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-chloro-N-(2-(diisopropylamino)ethyl)pyridin-2-amine | 75308-62-2 [chemicalbook.com]

An In-Depth Technical Guide to 5-Chloro-N-ethylpyrimidin-2-amine and its Derivatives: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules. Among these, 2-aminopyrimidine derivatives have garnered significant attention for their therapeutic potential, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of 5-Chloro-N-ethylpyrimidin-2-amine, a key intermediate and versatile scaffold for the synthesis of novel therapeutic agents. We will delve into its synthesis, chemical properties, and spectroscopic characterization. Furthermore, this guide will explore the synthesis of its derivatives through modern cross-coupling methodologies and highlight their biological significance with a focus on their role as potent kinase inhibitors. Detailed experimental protocols and characterization data are provided to facilitate further research and drug discovery efforts in this promising area.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, recognized for its ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions within the ATP-binding site of kinases.[1] This structural feature has been exploited to develop a wide range of kinase inhibitors with applications in oncology, inflammation, and other therapeutic areas. The introduction of a chlorine atom at the 5-position and an N-ethyl group at the 2-amino position of the pyrimidine ring provides a unique combination of electronic properties and substitution vectors, making this compound an attractive starting point for the generation of diverse chemical libraries. The chlorine atom at the C5 position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, allowing for the fine-tuning of potency and selectivity against specific biological targets.

Synthesis and Characterization of this compound

The synthesis of this compound can be efficiently achieved through the nucleophilic aromatic substitution of a di-halogenated pyrimidine precursor. A common and practical approach involves the reaction of 2,5-dichloropyrimidine with ethylamine.

Synthetic Pathway

The selective displacement of the more reactive chlorine atom at the 2-position of 2,5-dichloropyrimidine by ethylamine is the key step in the synthesis. The C2 position is more susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

2,5-Dichloropyrimidine (1.0 eq)

-

Ethylamine (2.0 M solution in THF, 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of 2,5-dichloropyrimidine in anhydrous THF, add DIPEA.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the solution of ethylamine in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A triplet corresponding to the methyl protons (-CH₃) of the ethyl group. - A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, likely showing coupling to the N-H proton. - A singlet for the N-H proton. - Two singlets in the aromatic region for the pyrimidine ring protons. |

| ¹³C NMR | - Resonances for the two carbons of the ethyl group. - Signals for the three distinct carbons of the pyrimidine ring, with the carbon bearing the chlorine atom shifted downfield. |

| Mass Spec. | - A molecular ion peak (M+) and a characteristic (M+2)+ peak with an intensity ratio of approximately 3:1, indicative of the presence of a single chlorine atom. |

| IR Spec. | - An N-H stretching band in the region of 3200-3400 cm⁻¹. - C-H stretching bands for the ethyl group and the aromatic ring. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring. - A C-Cl stretching band in the fingerprint region.[5][6] |

Chemical Reactivity and Derivatization

The this compound scaffold offers multiple points for diversification. The C5-chloro group is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Palladium-Catalyzed Cross-Coupling Reactions